molecular formula C23H21FN2O4 B2861649 2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide CAS No. 850906-05-7

2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2861649
CAS No.: 850906-05-7
M. Wt: 408.429
InChI Key: RKUHNQANOSOVFS-UHFFFAOYSA-N
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Description

The compound 2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core substituted with a 4-fluorobenzyl group at position 2 and an acetamide-linked furfuryl group at position 5. Its molecular formula is C₂₅H₂₂FN₂O₄, with a molecular weight of 437.46 g/mol. The tetrahydroisoquinoline scaffold is frequently associated with central nervous system (CNS) activity, while the 4-fluorophenyl and furan moieties may enhance metabolic stability and receptor binding through electronic and steric effects .

Properties

IUPAC Name

2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-17-8-6-16(7-9-17)14-26-11-10-19-20(23(26)28)4-1-5-21(19)30-15-22(27)25-13-18-3-2-12-29-18/h1-9,12H,10-11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHNQANOSOVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydroisoquinolinone core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where a fluorobenzene derivative is introduced to the isoquinoline core.

    Attachment of the furan ring: This can be done through a nucleophilic substitution reaction, where a furan derivative reacts with the intermediate compound.

    Final acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing key differences in molecular features and inferred biological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Inferred Biological Relevance
Target Compound: 2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide C₂₅H₂₂FN₂O₄ 437.46 Tetrahydroisoquinoline 4-fluorobenzyl, furfuryl acetamide Potential CNS activity; enhanced metabolic stability due to fluorine and furan groups .
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide C₂₇H₂₆FN₂O₃ 445.51 Tetrahydroisoquinoline 2-fluorobenzyl, 2,3-dimethylphenyl acetamide Ortho-fluorine may alter receptor binding; dimethylphenyl group could reduce solubility .
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide C₁₈H₁₇ClFN₃O₃ 377.80 Oxadiazolidinone 4-chlorophenyl, 4-fluorobenzyl acetamide Oxadiazolidinone core may act as a bioisostere; chlorine enhances lipophilicity .
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide C₂₃H₂₀N₃O₃S₂ 458.55 Thienopyrimidinone 5-methylfuran, allyl group, 2-methylphenyl acetamide Thienopyrimidinone core may confer kinase inhibition potential; allyl group adds reactivity .

Structural and Electronic Comparisons:

Core Heterocycles: The tetrahydroisoquinoline core (target compound and ) is electron-rich and rigid, favoring interactions with aromatic receptors or enzymes. The thienopyrimidinone core () combines sulfur and nitrogen heteroatoms, enabling diverse binding modes in kinase or protease inhibition .

Substituent Effects :

  • Fluorine Position : Para-fluorine (target compound) enhances metabolic stability and π-stacking, whereas ortho-fluorine () may sterically hinder binding .
  • Aryl/Acetamide Groups : The furfuryl group (target compound) improves solubility via hydrogen bonding, while bulky substituents like 2,3-dimethylphenyl () may reduce membrane permeability .

Electronic Descriptors: The tetrahydroisoquinoline’s planar structure (target compound) contrasts with the non-planar oxadiazolidinone (), affecting van der Waals interactions and solubility .

Research Findings and Hypotheses:

  • Compound : Similar scaffold but reduced solubility may limit bioavailability; ortho-fluorine could modulate selectivity .
  • Compound : Oxadiazolidinone derivatives are explored as antimicrobials; chlorine may enhance target affinity .
  • Compound : Thienopyrimidinones are studied in cancer research; the allyl group might enable covalent binding .

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